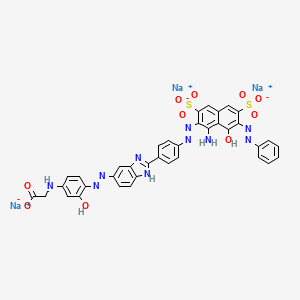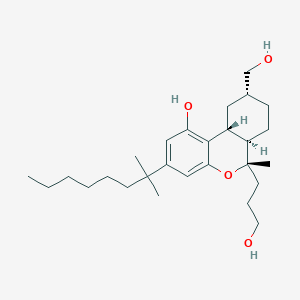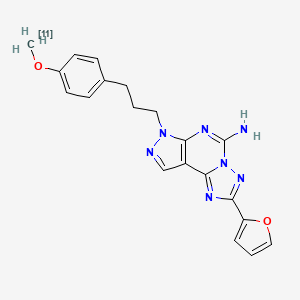
Trisodium N-(4-((2-(4-((1-amino-8-hydroxy-7-(phenylazo)-3,6-disulpho-2-naphthyl)azo)phenyl)-1H-benzimidazol-5-yl)azo)-3-hydroxyphenyl)glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trisodium N-(4-((2-(4-((1-amino-8-hydroxy-7-(phenylazo)-3,6-disulpho-2-naphthyl)azo)phenyl)-1H-benzimidazol-5-yl)azo)-3-hydroxyphenyl)glycinate is a complex organic compound known for its vibrant color properties. It is primarily used as a dye in various industrial applications. The compound’s structure includes multiple azo groups, which are responsible for its intense coloration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium N-(4-((2-(4-((1-amino-8-hydroxy-7-(phenylazo)-3,6-disulpho-2-naphthyl)azo)phenyl)-1H-benzimidazol-5-yl)azo)-3-hydroxyphenyl)glycinate involves several steps:
Diazotization: The process begins with the diazotization of 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid.
Coupling Reactions: The diazonium salt formed is then coupled with 3-aminophenol and subsequently with 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid.
Final Coupling: The final coupling step involves the reaction with diazotized benzenamine, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes, ensuring precise control over reaction conditions such as temperature, pH, and reactant concentrations to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Trisodium N-(4-((2-(4-((1-amino-8-hydroxy-7-(phenylazo)-3,6-disulpho-2-naphthyl)azo)phenyl)-1H-benzimidazol-5-yl)azo)-3-hydroxyphenyl)glycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the azo groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution Reagents: Halogens, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction typically yields aromatic amines, while oxidation can produce various oxidized derivatives.
Aplicaciones Científicas De Investigación
Trisodium N-(4-((2-(4-((1-amino-8-hydroxy-7-(phenylazo)-3,6-disulpho-2-naphthyl)azo)phenyl)-1H-benzimidazol-5-yl)azo)-3-hydroxyphenyl)glycinate has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for visualizing biological tissues and cells.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mecanismo De Acción
The compound exerts its effects primarily through its azo groups, which can interact with various molecular targets. The azo bonds can undergo cleavage under specific conditions, leading to the formation of reactive intermediates that can interact with biological molecules. The exact molecular targets and pathways involved depend on the specific application and conditions.
Comparación Con Compuestos Similares
Similar Compounds
Direct Black 168: A similar azo dye with comparable structural features and applications.
Acid Black 1: Another azo dye used in similar industrial applications.
Reactive Black 5: Known for its use in textile dyeing with similar azo group structures.
Uniqueness
Trisodium N-(4-((2-(4-((1-amino-8-hydroxy-7-(phenylazo)-3,6-disulpho-2-naphthyl)azo)phenyl)-1H-benzimidazol-5-yl)azo)-3-hydroxyphenyl)glycinate stands out due to its specific combination of azo groups and sulfonic acid functionalities, which provide unique color properties and reactivity compared to other similar compounds.
Propiedades
| 93857-60-4 | |
Fórmula molecular |
C37H25N10Na3O10S2 |
Peso molecular |
902.8 g/mol |
Nombre IUPAC |
trisodium;2-[4-[[2-[4-[(1-amino-8-hydroxy-7-phenyldiazenyl-3,6-disulfonatonaphthalen-2-yl)diazenyl]phenyl]-1H-benzimidazol-5-yl]diazenyl]-3-hydroxyanilino]acetate |
InChI |
InChI=1S/C37H28N10O10S2.3Na/c38-33-32-20(15-30(59(55,56)57)35(36(32)51)47-42-21-4-2-1-3-5-21)14-29(58(52,53)54)34(33)46-43-22-8-6-19(7-9-22)37-40-25-12-11-24(16-27(25)41-37)44-45-26-13-10-23(17-28(26)48)39-18-31(49)50;;;/h1-17,39,48,51H,18,38H2,(H,40,41)(H,49,50)(H,52,53,54)(H,55,56,57);;;/q;3*+1/p-3 |
Clave InChI |
CGERCXKIXPEQOB-UHFFFAOYSA-K |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=C(C=C4)C5=NC6=C(N5)C=CC(=C6)N=NC7=C(C=C(C=C7)NCC(=O)[O-])O)N)O.[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






